molecular formula C15H14ClN3O4 B1608423 4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide CAS No. 263157-71-7

4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide

Cat. No.: B1608423
CAS No.: 263157-71-7
M. Wt: 335.74 g/mol
InChI Key: YQVLDAOSZKKZFA-UHFFFAOYSA-N
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Description

Chemical Identification and Structure 4-(4-Chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide (CAS: 263157-71-7) is a synthetic organic compound characterized by a benzenecarboximidamide backbone substituted with a nitro group (-NO₂) at the 3-position and a 4-chloro-3,5-dimethylphenoxy moiety at the 4-position.

Standard precautions for handling hazardous chemicals—such as avoiding inhalation, skin contact, and ingestion—are recommended .

Properties

IUPAC Name

4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4/c1-8-5-11(6-9(2)14(8)16)23-13-4-3-10(15(17)18-20)7-12(13)19(21)22/h3-7,20H,1-2H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVLDAOSZKKZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395385
Record name 4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263157-71-7
Record name 4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)-3-nitrobenzoic Acid

  • Reactants : 4-Chloro-3,5-dimethylphenol and 3-nitrobenzoic acid (or its halide derivative).
  • Conditions :
    • Base-mediated Williamson ether synthesis (KOH/NaOH, 70–120°C).
    • Copper catalyst (29 mg Cu per 57.5 mmol substrate) enhances coupling efficiency.
  • Yield : ~96% after purification by flash chromatography (10% EtOAc/hexanes).

Step 2: Conversion to Carboximidamide

  • Reactants : Intermediate from Step 1 and hydroxylamine.
  • Conditions :
    • Nucleophilic acyl substitution in polar aprotic solvents (e.g., DMF, DMA).
    • Phosphorus trichloride (PCl₃) may facilitate in situ acid chloride formation for amidoxime coupling.
  • Optimization : Xylene as solvent improves yield (82%) compared to toluene (52%).

Industrial Production Considerations

Parameter Optimization Strategy
Temperature 90–120°C for etherification; 80°C for iodination
Catalysts Copper for coupling; RhCl₃ for carbonylation
Solvents Xylene > toluene for amide formation
Purification Crystallization (EtOH) or flash chromatography

Analytical Characterization

Challenges and Innovations

  • Selectivity : Nitration must avoid over-functionalization of the benzene ring.
  • Efficiency : One-pot procedures (e.g., in situ acid chloride formation) reduce isolation steps.

Chemical Reactions Analysis

Oxidation Reactions of the N-Hydroxy Amidine Group

The N'-hydroxy amidine group undergoes oxidation to form oximes or nitriles. This transformation is typically achieved under controlled conditions, such as using oxidizing agents like hydrogen peroxide or other electrophilic reagents. The reaction mechanism involves the deprotonation of the hydroxyl group followed by nucleophilic attack on the oxidizing agent, leading to the formation of a double bond in the amidine structure.

Reaction Type Conditions Reagents Product
Oxidation to oximepH-controlled aqueous solutionH₂O₂, acid catalystOxime derivative

Reduction Reactions of the N-Hydroxy Amidine Group

Reduction of the N'-hydroxy amidine group converts it into an amine. This reaction is facilitated by reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation. The reduction mechanism involves the addition of hydrogen across the double bond, restoring the amine functionality.

Reaction Type Conditions Reagents Product
Reduction to amineAnhydrous solvent, inert atmosphereNaBH₄, Pd/C catalystAmine derivative

Reduction of the Nitro Group

The nitro group at the 3-position undergoes reduction to form an amine. This reaction is commonly performed using iron powder in acetic acid (Fe/HOAc) or catalytic hydrogenation. The nitro group is reduced via a stepwise mechanism, initially forming a nitroso intermediate before full conversion to the amine .

Reaction Type Conditions Reagents Product
Nitro-to-amineRefluxing acetic acidFe powder, acetic acidAmino derivative

Amidine-Specific Reactions

The amidine structure (C=N–NH₂) participates in various reactions due to its conjugated system. Key transformations include:

  • Hydrolysis : Amidines hydrolyze under acidic or basic conditions to form carboxylic acids and amines.

  • Alkylation/Acylation : The amidine nitrogen can act as a nucleophile, reacting with alkylating or acylating agents.

  • Intermolecular Cyclization : In the presence of aldehydes or ketones, amidines may form heterocycles like imidazoles.

Phenoxy Substituent Reactions

The 4-chloro-3,5-dimethylphenoxy group can undergo cleavage or substitution reactions:

  • Acidic/Basic Hydrolysis : The ether bond may cleave under strong acidic or basic conditions, yielding phenolic derivatives.

  • Nucleophilic Aromatic Substitution : The chlorine atom may act as a leaving group if the ring is activated (e.g., by electron-withdrawing groups) .

Key Structural and Reactivity Insights

  • Thermal Stability : The compound’s amidine and phenoxy groups may influence its stability under high temperatures.

  • Functional Group Compatibility : The nitro group’s electron-withdrawing nature may deactivate the aromatic ring, affecting substitution reactions.

  • Synthetic Utility : The compound’s reactivity profile makes it a candidate for designing bioactive molecules or functional materials .

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions starting with 4-chloro-3,5-dimethylphenol and 3-nitrobenzenecarboximidamide . Key reactions include:

  • Oxidation : Can produce various oxidized derivatives.
  • Reduction : The nitro group can be converted to an amino group.
  • Substitution : The chloro group can be replaced by other functional groups through nucleophilic substitution.

Scientific Research Applications

  • Chemistry
    • Used as a precursor for synthesizing more complex organic molecules.
    • Investigated for its reactivity and potential to form new compounds with unique properties.
  • Biology
    • Explored for potential antimicrobial properties, targeting specific bacterial strains.
    • Investigated for anticancer activity, particularly against various cancer cell lines.
  • Medicine
    • Potential use in drug development due to its ability to interact with biological targets.
    • Studies focus on its mechanism of action involving enzyme inhibition or receptor modulation.
  • Industry
    • Utilized in the development of advanced materials that require specific chemical properties.
    • Applications in agrochemicals, particularly as a potential herbicide or pesticide.

Antimicrobial Activity

A study investigated the antimicrobial properties of 4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide against various bacterial strains. The compound showed significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Anticancer Research

Research conducted on the anticancer effects demonstrated that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. Further studies are ongoing to elucidate the exact mechanisms involved.

Mechanism of Action

The mechanism of action of 4-(4-chloro-3,5-dimethylphenoxy)-N’-hydroxy-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison :

  • The acetic acid group in this compound enables auxin-like activity, whereas the hydroxamic acid and nitro groups in the target compound may shift its mechanism toward metal chelation or redox modulation.

B. Hydroxamic Acid Derivatives (Compounds 6–10, )

  • Structure : Include N-(4-chlorophenyl)-substituted hydroxamic acids with cycloalkyl or alkyl chains.
  • Activity : Some hydroxamic acids exhibit antioxidant properties, as evidenced by DPPH radical scavenging assays .

Comparison :

  • This could reduce antioxidant efficacy but enhance specificity for enzyme inhibition (e.g., metalloproteases).
Substitution Pattern and Physicochemical Properties

A. 2-(4-Chloro-3,5-dimethylphenoxy) Acetic Acid (602-UC)

  • Structure: A synthetic auxin agonist with a phenoxyacetic acid group .
  • Role : Mimics natural auxins (e.g., IAA) to regulate plant growth.

Comparison :

  • The absence of a nitro group in 602-UC reduces its electrophilicity compared to the target compound, which may limit cross-reactivity with non-target proteins.

B. 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine (CAS: 218457-66-0)

  • Structure : Pyridine ring replaces the benzene core, with an amine substituent.

Comparison :

  • This could influence pharmacokinetic properties like membrane permeability.
Data Table: Key Properties of Target Compound and Analogs
Compound Name CAS Number Molecular Weight Functional Groups Key Applications
4-(4-Chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide 263157-71-7 Not provided Nitro, hydroxamic acid, phenoxy Potential enzyme inhibition
(4-Chloro-3,5-dimethylphenoxy)acetic Acid 19545-95-0 214.6 Acetic acid, phenoxy Plant growth regulation
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) Not provided Not provided Hydroxamic acid, chlorophenyl Antioxidant activity
2-(4-Chloro-3,5-dimethylphenoxy) Acetic Acid (602-UC) Not provided Not provided Acetic acid, phenoxy Synthetic auxin agonist
Research Findings and Mechanistic Insights
  • Electron-Withdrawing Effects : The nitro group in the target compound likely stabilizes negative charge distribution, enhancing its ability to act as a Michael acceptor or participate in redox cycling. This contrasts with the electron-donating methyl groups in 602-UC, which favor auxin receptor binding .
  • Solubility Trends: Analogs like (4-chloro-3,5-dimethylphenoxy)acetic acid show preferential solubility in organic solvents (e.g., ethanol, DMSO) due to hydrophobic aromatic rings. The target compound’s hydroxamic acid group may improve aqueous solubility slightly compared to non-polar derivatives .

Biological Activity

4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide, with the CAS number 263157-71-7, is a synthetic organic compound notable for its complex molecular structure and potential biological activities. The molecular formula is C15H14ClN3O4C_{15}H_{14}ClN_{3}O_{4} and it has a molecular weight of 335.74 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes or receptors involved in various biological pathways. The compound's unique functional groups suggest potential antimicrobial and anticancer properties, making it a candidate for further pharmacological evaluation .

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, related compounds have demonstrated inhibitory effects on cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. The compound's structural similarity to known anticancer agents suggests it may exhibit comparable efficacy .

Antimicrobial Activity

Preliminary investigations indicate that this compound could possess antimicrobial properties. In vitro assays have shown that derivatives with similar phenoxy structures often exhibit significant antibacterial and antifungal activities, potentially due to their ability to disrupt microbial cell membranes or inhibit critical metabolic pathways.

Case Studies

  • In Vitro Studies : A study evaluating the biological effects of structurally related compounds found that they inhibited the growth of various cancer cell lines with IC50 values ranging from 5 to 20 µM. This indicates a promising therapeutic window for further exploration in drug development .
  • Combination Therapy : Research has highlighted the potential of using this compound in combination with existing chemotherapy agents. In particular, it was noted that certain combinations could enhance the antiproliferative effects in patient-derived leukemia cells, suggesting a synergistic mechanism at play .

Data Table: Biological Activity Summary

Activity Type Effect IC50 (µM) Reference
AnticancerCell growth inhibition5 - 20
AntimicrobialBacterial growth inhibitionTBD
Synergistic effectEnhanced efficacy with chemotherapy agentsTBD

Q & A

Q. What are the recommended methods for synthesizing and characterizing 4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of 4-chloro-3,5-dimethylphenol with a nitro-substituted benzimidamide precursor. Key steps include:

  • Amidation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate amide bond formation .
  • Nitro-group introduction : Controlled nitration under low-temperature conditions to avoid over-oxidation.

Q. Characterization :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm molecular structure and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • UV-Vis Spectroscopy : To assess electronic transitions and nitro-group stability .

Q. Table 1: Key Characterization Techniques

TechniquePurposeExample Parameters
1H NMRConfirm substituent positionsδ 7.2–8.1 ppm (aromatic protons)
HRMSValidate molecular formulam/z 406.05 [M+H]+
HPLCPurity assessment>95% purity, C18 column, acetonitrile/water gradient

Q. How should researchers design experiments to optimize synthesis yield?

Methodological Answer: Employ Design of Experiments (DOE) principles to systematically vary parameters and identify optimal conditions:

  • Factors : Temperature, reaction time, catalyst concentration, solvent polarity.
  • Responses : Yield, purity, byproduct formation.

Example DOE Setup (Based on ):

FactorLow LevelHigh Level
Temperature60°C90°C
Catalyst (mol%)5%15%
SolventDCMDMF

Use a central composite design to model non-linear relationships and predict optimal conditions. Statistical tools like ANOVA can identify significant factors .

Q. What analytical techniques effectively assess stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH (ICH guidelines) and sample at intervals (0, 1, 3, 6 months).
  • HPLC-MS Monitoring : Track degradation products and quantify parent compound loss .
  • pH-Dependent Studies : Use buffered solutions (pH 2–12) to assess hydrolysis susceptibility of the imidamide group .

Q. Key Findings :

  • Nitro groups may reduce stability under alkaline conditions due to nucleophilic attack.
  • Chloro substituents enhance thermal stability via steric hindrance .

Advanced Research Questions

Q. How can computational methods resolve contradictory data in reaction mechanisms?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental

  • Reaction Path Search : Use software like GRRM to explore transition states and intermediates .
  • Energy Profiling : Compare activation energies of proposed pathways to identify the most plausible mechanism.

Case Study : Contradictory nitro-reduction outcomes (e.g., partial vs. complete reduction) can be resolved by modeling electron-transfer barriers and solvent effects .

Q. What strategies validate biological activity assays with conflicting results?

Methodological Answer:

  • Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability) to cross-validate results .
  • Control Experiments : Include known inhibitors (positive controls) and vehicle-only treatments (negative controls) to rule out assay artifacts.
  • Dose-Response Curves : Ensure activity is concentration-dependent and reaches a plateau at higher doses .

Q. Example Workflow :

Enzyme Assay : Measure IC50 against target enzymes.

Cellular Assay : Validate cytotoxicity in relevant cell lines.

Structural Analysis : Correlate activity with molecular docking results .

Q. How to investigate structure-activity relationships (SAR) for pharmacological optimization?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with modifications to the chloro, nitro, or hydroxyimino groups.
  • Biological Testing : Compare IC50 values, selectivity, and ADMET properties across analogs.

Q. Table 2: SAR Insights from Structural Analogs (Based on )

Analog StructureModificationBiological Activity
3-Nitro → 3-AminoIncreased solubilityReduced potency
Chloro → MethoxyAltered electronic profileEnhanced selectivity

Use QSAR modeling to predict activity trends and prioritize synthetic targets .

Q. How to address discrepancies in computational vs. experimental binding affinity data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Account for protein flexibility and solvation effects overlooked in static docking.
  • Free Energy Perturbation (FEP) : Calculate relative binding energies with higher accuracy than docking scores .
  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Case Example : A 10-fold discrepancy in docking scores vs. SPR data was resolved by simulating induced-fit conformational changes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide

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